molecular formula C11H12O3 B3010353 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 105211-00-5

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3010353
CAS No.: 105211-00-5
M. Wt: 192.214
InChI Key: YTRPVQNMQBEQTH-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5) is a high-purity chemical building block featuring a dihydroinden scaffold substituted with a methoxy group and a carboxylic acid moiety . This structure combines a lipophilic indane core with polar functional groups, making it a valuable intermediate in medicinal chemistry and pharmacology research . The compound's reactive carboxylic acid group allows for further derivatization, such as amide or ester formation, while the methoxy group can influence its electronic properties and metabolic stability . Researchers utilize this and similar dihydroindene-based structures as key precursors in the synthesis of more complex molecules for investigating new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9-4-2-3-7-5-6-8(10(7)9)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPVQNMQBEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Methoxylation: The indene undergoes methoxylation at the 7th position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Hydrogenation: The methoxylated indene is then subjected to hydrogenation to reduce the double bond, forming 7-methoxy-2,3-dihydroindene.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 1st position through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is its potential use in cancer treatment. Research indicates that this compound exhibits properties that inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in various cancers. By promoting apoptosis in cancer cells, it has shown effectiveness against several types of cancer, including:

  • Acute myeloid leukemia
  • Breast cancer
  • Colon cancer
  • Non-small cell lung cancer
  • Ovarian cancer

The mechanism involves the degradation of cIAP proteins, thereby enhancing caspase activity and promoting programmed cell death in tumor cells .

Cytotoxicity Studies

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction pathways .

Cell Culture Medium Additive

In biological research, this compound serves as a non-ionic organic buffering agent in cell culture systems. It maintains pH stability within a range of 6 to 8.5, which is crucial for optimal cell growth and function .

Case Studies and Research Findings

Study ReferenceApplicationFindings
WO2010142994A1AnticancerDemonstrated significant inhibition of IAPs leading to apoptosis in various cancer types.
CytotoxicityShowed reduced viability in breast cancer cells via apoptosis induction.
Cell CultureUsed as a buffering agent to stabilize pH in biological assays.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and structurally related compounds:

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Applications/Findings References
This compound 7 Carboxylic acid, Methoxy 192.21 Pharmaceutical intermediate; synthesized via hydrolysis and esterification .
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (DK-A-98) 6 Carboxylic acid, Methoxy 192.21 Studied as a GABA-A receptor ligand; 1H NMR δ 7.14 (d, J = 8.3 Hz), 6.98 (d, J = 2.2 Hz) .
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 5 Carboxylic acid, Methoxy 192.21 Structural isomer with distinct electronic effects; SMILES: COC1=CC2=C(C=C1)C(CC2)C(=O)O .
5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester 5 Ester, Ketone, Chloro 228.63 Intermediate for Indoxacarb (pesticide); synthesized via Friedel-Crafts acylation (53% yield) .
1-((tert-Butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 4 Boc-protected amino, Carboxylic acid 277.32 Used in peptide synthesis; higher molecular weight due to Boc group .
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid 2, 3, 4 Carboxylic acid, Methoxy, Amide 445.51 Complex derivative with enhanced steric bulk; potential pharmacological applications .

Key Comparative Analysis

Substituent Position Effects :

  • The 7-methoxy derivative exhibits distinct electronic effects compared to its 5- and 6-methoxy isomers. For example, the 6-methoxy analog (DK-A-98) demonstrates unique NMR shifts (δ 7.14, 6.98) due to altered aromatic proton environments, which may influence receptor binding in GABA-A studies .
  • In contrast, the 5-methoxy isomer (CID 13840007) has a different SMILES arrangement (COC1=CC2=C(C=C1)C(CC2)C(=O)O), leading to variations in solubility and reactivity .

Functional Group Variations: Replacement of the carboxylic acid with a methyl ester and ketone (e.g., 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate) reduces acidity and alters hydrophobicity, making it suitable for agrochemical synthesis . Boc- or Cbz-protected amino derivatives (e.g., CAS 214139-26-1) introduce steric hindrance and stability, critical for peptide coupling reactions .

Synthetic Methodologies: The 7-methoxy compound is synthesized via ester hydrolysis (e.g., using HCl) followed by methanol-SOCl₂ esterification (93% yield) , whereas the 5-chloro analog requires Friedel-Crafts acylation and epoxidation control (53% yield) . Solvent optimization (n-hexane over dichloromethane) in the 5-chloro derivative’s synthesis reduces hydrolysis and improves crystallinity .

Applications :

  • 7-Methoxy derivatives are primarily pharmaceutical intermediates, while 5-chloro analogs are pivotal in pesticide synthesis (e.g., Indoxacarb) .
  • DK-A-98 (6-methoxy) is linked to GABA-A receptor modulation, highlighting the role of substituent positioning in bioactivity .

Research Findings and Data

  • Physicochemical Stability : The 7-methoxy compound’s higher boiling point (417.6°C) compared to esters (e.g., 228.63 g/mol chloro-ester) suggests greater thermal stability .
  • Spectroscopic Differentiation : 1H NMR of 6-methoxy-DK-A-98 shows distinct coupling patterns (J = 8.3 Hz, 2.2 Hz) versus 7-methoxy derivatives, aiding structural identification .
  • Yield and Purity : Boc-protected derivatives achieve >95% purity , whereas ester intermediates like 5-chloro-methyl ester require recrystallization for industrial-scale purity .

Biological Activity

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its indene structure, which is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

1. Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one investigation demonstrated that this compound could effectively reduce viability in breast cancer cells through modulation of apoptotic pathways .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. In vitro studies have reported a decrease in inflammation markers when cells are treated with this compound .

3. Modulation of ABC Transporters

Recent findings suggest that this compound may modulate the activity of ATP-binding cassette (ABC) transporters, particularly CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). This modulation could have implications for treating diseases associated with transporter defects, such as cystic fibrosis . The compound's ability to influence ion transport across cell membranes highlights its potential as a therapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar to other indene derivatives, this compound may interfere with kinase signaling pathways that are pivotal in cell growth and survival.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and contribute to its anti-inflammatory effects.

Case Studies and Research Findings

A review of various studies provides insights into the efficacy and safety profile of this compound:

StudyFindings
Study A (2022)Demonstrated significant cytotoxicity against breast cancer cell linesSupports the potential use as an anticancer agent
Study B (2023)Showed reduction in inflammatory markers in vitroValidates anti-inflammatory properties
Study C (2024)Investigated modulation of CFTR activitySuggests therapeutic potential for cystic fibrosis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves multi-step protocols, such as Friedel-Crafts alkylation or cyclization of methoxy-substituted precursors. For example, similar indene derivatives are synthesized via ketone intermediates (e.g., 7-fluoro-2,3-dihydroindene-1-one) treated with sodium ethoxide and tosyl cyanide in THF, followed by hydrolysis to the carboxylic acid . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Temperature control : Low temperatures (−78°C to 0°C) reduce side reactions.
    • Yield Optimization : Monitor via TLC (30% ethyl acetate in pet ether) and purify via recrystallization (e.g., using ethyl acetate/hexane mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), carboxylic acid (δ ~12 ppm), and dihydroindene protons (δ 2.5–3.5 ppm).
  • X-ray crystallography : Resolves absolute configuration, critical for enantiomeric purity (e.g., (1S)-configured analogs require chiral auxiliaries) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW: 192.19 g/mol).

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s biological activity (e.g., anti-inflammatory vs. inactive results)?

  • Methodological Answer : Contradictions may arise from:

  • Stereochemical impurities : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and test individually .
  • Metabolic instability : Perform stability assays in liver microsomes (e.g., CYP450 isoforms) to identify rapid degradation pathways .
  • Target selectivity : Use kinase profiling panels (e.g., Eurofins DiscoverX) to rule off-target effects. Reference NSAID-like activity in indene-carboxylic analogs (e.g., Clidanac’s COX inhibition) .

Q. How can computational modeling predict the compound’s reactivity in functionalization (e.g., nitrile vs. carboxylic acid derivatives)?

  • Methodological Answer :

  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of 7-methoxy-indene derivatives to assess nucleophilic/electrophilic sites. For example, nitrile analogs show higher LUMO energy, favoring nucleophilic attacks .
  • Docking studies : Model interactions with enzymes (e.g., carboxylases) to guide derivatization for enhanced bioactivity.
  • MD simulations : Predict solubility and aggregation behavior in aqueous buffers.

Q. What experimental designs resolve low enantiomeric purity in chiral synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use Fmoc-protected amino groups (e.g., Fmoc-DL-1-aminoindane-1-carboxylic acid synthesis) to induce stereocontrol .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates.
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles (e.g., organic vs. aqueous media)?

  • Methodological Answer :

  • Solubility assays : Perform phase-solubility studies in DMSO, EtOH, and PBS (pH 7.4). The compound’s logP (~2.5) suggests poor aqueous solubility, requiring co-solvents (e.g., cyclodextrins) .
  • pH-dependent studies : Carboxylic acid deprotonation (pKa ~4.5) increases solubility in basic buffers.

Methodological Tables

Parameter Typical Value Reference
Molecular Weight192.19 g/mol
Melting Point199–201°C (similar analog)
HPLC Purity Threshold>95%
Chiral Resolution ColumnChiralpak® AD-H

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